REACTION_CXSMILES
|
[S:1]=[C:2]1[N:6]([CH2:7][C:8]#N)[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1.S(=O)(=O)(O)[OH:15].[OH2:19]>>[S:1]=[C:2]1[N:6]([CH2:7][C:8]([OH:15])=[O:19])[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1
|
Name
|
2-thioxo-3-benzothiazolineacetonitrile
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
S=C1SC2=C(N1CC#N)C=CC=C2
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water until neutral to litmus, and
|
Type
|
CUSTOM
|
Details
|
air-dried at 25°-30° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S=C1SC2=C(N1CC(=O)O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |